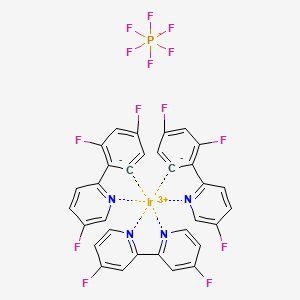
2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine; 4-fluoro-2-(4-fluoropyridin-2-yl)pyridine; iridium(3+); hexafluorophosphate is a complex organometallic compound It is known for its unique structure, which includes multiple fluorine atoms and an iridium center
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine; 4-fluoro-2-(4-fluoropyridin-2-yl)pyridine; iridium(3+); hexafluorophosphate typically involves the coordination of iridium with fluorinated bipyridine ligands. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the proper formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale coordination chemistry techniques. The process would likely include the use of high-purity reagents and advanced purification methods to achieve the desired product with high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The iridium center can participate in oxidation reactions, altering its oxidation state.
Reduction: Similarly, the compound can undergo reduction reactions.
Substitution: The fluorine atoms and pyridine rings can be involved in substitution reactions, where other atoms or groups replace them.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state iridium complexes, while substitution reactions could result in modified pyridine rings with different substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions that are challenging with other catalysts.
Biology
In biological research, the compound’s ability to interact with biomolecules makes it a valuable tool for studying biochemical pathways and developing new therapeutic agents.
Medicine
The compound’s potential medicinal applications include its use in developing new drugs, particularly those targeting diseases that involve metal ion interactions.
Industry
In industry, this compound is used in the development of advanced materials, including those with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine; 4-fluoro-2-(4-fluoropyridin-2-yl)pyridine; iridium(3+); hexafluorophosphate exerts its effects involves its interaction with molecular targets through its iridium center and fluorinated ligands. These interactions can influence various pathways, including catalytic cycles in chemical reactions and binding interactions in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other iridium complexes with fluorinated ligands, such as:
- Iridium(III) bis(2-phenylpyridine)
- Iridium(III) tris(2-phenylpyridine)
Uniqueness
What sets 2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine; 4-fluoro-2-(4-fluoropyridin-2-yl)pyridine; iridium(3+); hexafluorophosphate apart is its specific combination of fluorinated ligands and iridium center, which imparts unique properties such as enhanced stability and reactivity in various applications.
This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines, offering potential advancements in catalysis, materials science, and medicinal chemistry.
Eigenschaften
Molekularformel |
C32H16F14IrN4P |
|---|---|
Molekulargewicht |
945.7 g/mol |
IUPAC-Name |
2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;4-fluoro-2-(4-fluoropyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate |
InChI |
InChI=1S/2C11H5F3N.C10H6F2N2.F6P.Ir/c2*12-7-1-3-9(10(14)5-7)11-4-2-8(13)6-15-11;11-7-1-3-13-9(5-7)10-6-8(12)2-4-14-10;1-7(2,3,4,5)6;/h2*1-2,4-6H;1-6H;;/q2*-1;;-1;+3 |
InChI-Schlüssel |
RQCQHTUTVMKMFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.C1=CN=C(C=C1F)C2=NC=CC(=C2)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


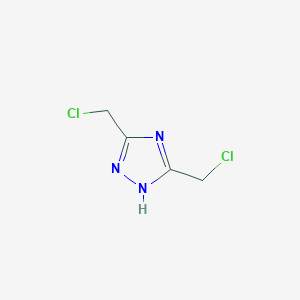


![Methyl 4-bromo-5-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B13891725.png)
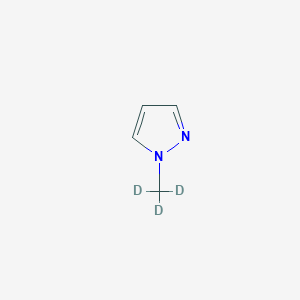


![4,4-Difluoro-1-oxaspiro[4.5]decan-8-one](/img/structure/B13891739.png)
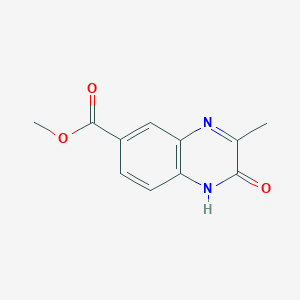

![rel-(1R,3s,5S,6r)-6-(tert-butoxycarbonylamino)bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13891763.png)
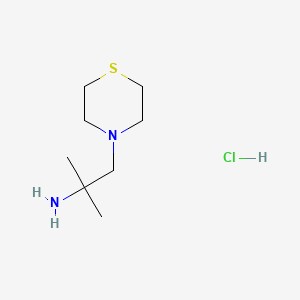
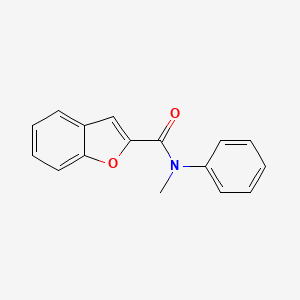
![(2E)-7-[(1R,2R)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxocyclopentyl]-2-heptenoic Acid](/img/structure/B13891786.png)
